

Application Notes and Protocols for Confident™ dsDNA Quantification Dye

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Introduction

Accurate quantification of double-stranded DNA (dsDNA) is a critical step for a wide range of molecular biology applications, including next-generation sequencing (NGS), PCR, cloning, and transfection. Spectrophotometric methods, such as measuring absorbance at 260 nm, are widely used but can be non-specific and inaccurate, as they do not distinguish between DNA, RNA, and free nucleotides[1][2]. Fluorescence-based quantification methods offer a highly sensitive and specific alternative by employing dyes that preferentially bind to dsDNA, resulting in a significant increase in fluorescence emission[1][3].

Confident™ dsDNA Quantification Dye is a highly sensitive fluorescent nucleic acid stain for quantifying dsDNA in solution. The dye exhibits a large fluorescence enhancement upon binding to dsDNA and has minimal affinity for single-stranded DNA (ssDNA) and RNA, ensuring accurate quantification of the target molecule[4]. The assay is simple, rapid, and compatible with various fluorescence detection platforms, including microplate readers and fluorometers.

Principle of the Assay

The **Confident™** dsDNA Quantification Dye has a low intrinsic fluorescence in its unbound state. Upon binding to the minor groove of dsDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield[3]. The intensity of the fluorescence emission is directly proportional to the amount of dsDNA in the sample. By using



a series of DNA standards of known concentrations, a standard curve can be generated to accurately determine the concentration of unknown DNA samples.

Materials and Equipment Materials Provided

- Confident™ dsDNA Quantification Dye (e.g., 200x concentrate in DMSO)
- 10x TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 7.5)
- dsDNA Standard (e.g., 100 μg/mL Calf Thymus DNA)

Materials Required but Not Provided

- Nuclease-free water
- · Microcentrifuge tubes
- 96-well black opaque microplates for fluorescence reading
- Fluorometer or fluorescence microplate reader
- · Single-channel and multi-channel pipettes

Data Presentation

Table 1: Confident™ dsDNA Quantification Dye Specifications



Parameter	Specification
Linear Range	0.1 ng to 500 ng of dsDNA
Limit of Detection	10 pg/μL
Specificity	High for dsDNA over ssDNA and RNA
Excitation Wavelength (max)	~503 nm
Emission Wavelength (max)	~525 nm
Storage	-20°C, protected from light

Table 2: Comparison of DNA Quantification Methods

Feature	Confident™ Dye Assay	UV Absorbance (A260)	Agarose Gel Electrophoresis
Sensitivity	High (pg range)	Low (ng to μg range) [5][6]	Low (ng range)[1]
Specificity	dsDNA-specific[4]	Non-specific (detects DNA, RNA, nucleotides)[1][2]	Provides size and integrity information
Linear Range	Wide	Narrow	Semi-quantitative
Throughput	High (microplate format)	Low to medium	Low
Sample Volume	Small (μL)	Small (μL)	Larger volume required
Equipment	Fluorometer/Plate Reader	Spectrophotometer	Gel electrophoresis system and imaging

Experimental Protocols

A. Reagent Preparation

• 1x TE Buffer Preparation: Dilute the provided 10x TE Buffer to 1x with nuclease-free water. This buffer will be used for all dilutions.



- Confident™ Dye Working Solution: On the day of use, prepare the working solution by diluting the Confident™ Dye concentrate 200-fold in 1x TE Buffer[4]. Prepare enough working solution to accommodate all standards and unknown samples. For example, for 100 assays in a 96-well plate format (200 μL final volume per well), you will need 10 mL of working solution (50 μL of dye concentrate in 10 mL of 1x TE Buffer). Protect the working solution from light by covering the tube with aluminum foil.
- dsDNA Standards: Prepare a series of dsDNA standards by diluting the 100 μg/mL dsDNA stock solution in 1x TE Buffer. A suggested dilution series is provided in Table 3.

Table 3: Preparation of dsDNA Standards

Standard	Concentration (ng/ µL)	Volume of 100 µg/mL Stock	Volume of 1x TE Buffer
S1	100	10 μL	990 μL
S2	50	500 μL of S1	500 μL
S3	25	500 μL of S2	500 μL
S4	10	400 μL of S3	600 μL
S5	5	500 μL of S4	500 μL
S6	1	200 μL of S5	800 μL
S7	0.1	100 μL of S6	900 μL
S8 (Blank)	0	0 μL	1000 μL

B. Assay Protocol for 96-Well Microplate Format

- Pipette Standards and Samples: Pipette 10 μ L of each dsDNA standard and unknown DNA sample into separate wells of a black 96-well microplate. It is recommended to perform measurements in triplicate.
- Add Dye Working Solution: Add 190 µL of the Confident™ Dye working solution to each well
 containing a standard or unknown sample. The final volume in each well will be 200 µL.
- Incubate: Mix the plate gently on a plate shaker for 2-5 minutes, protected from light.



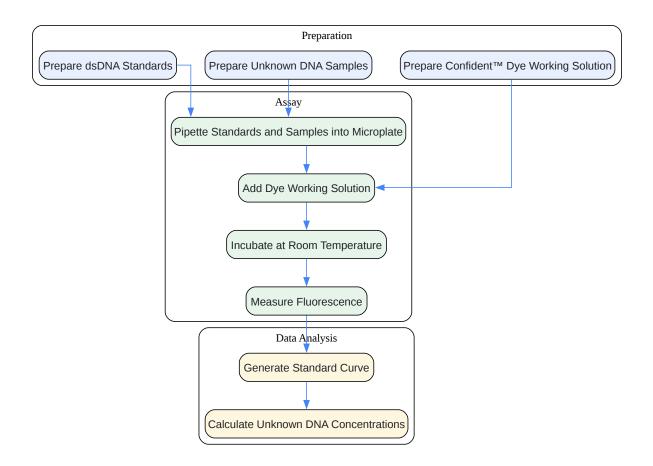
- Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation set to ~503 nm and emission set to ~525 nm.
- Calculate DNA Concentration:
 - Subtract the average fluorescence of the blank (S8) from the fluorescence of all standards and unknown samples.
 - Plot the corrected fluorescence values for the dsDNA standards versus their concentrations to generate a standard curve.
 - Use the linear regression equation from the standard curve to determine the concentration of the unknown DNA samples.

C. Assay Protocol for Cuvette Fluorometer

- Prepare Samples: In separate tubes, mix 10 µL of each dsDNA standard or unknown sample with 1.99 mL of the Confident™ Dye working solution.
- Incubate: Incubate the tubes for 2-5 minutes at room temperature, protected from light.
- Measure Fluorescence: Measure the fluorescence of each sample in a cuvette using a fluorometer with excitation set to ~503 nm and emission set to ~525 nm. Use the blank to zero the instrument.
- Calculate DNA Concentration: Follow the same calculation steps as described for the microplate format.

Visualizations

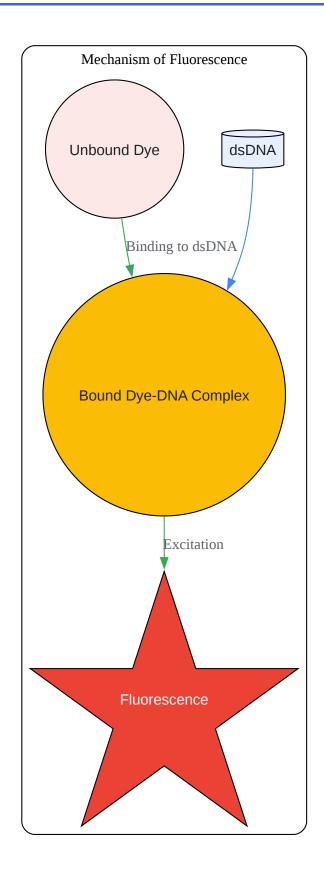




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Caption: Experimental workflow for DNA quantification using **Confident™** dye.





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Caption: Mechanism of $\textbf{Confident}^{\intercal M}$ dye fluorescence upon binding to dsDNA.



Troubleshooting

Issue	Possible Cause	Solution
Low fluorescence signal	Incorrect excitation/emission wavelengths	Ensure the fluorometer is set to the correct wavelengths for the dye.
Dilution error in standards or dye	Prepare fresh dilutions and remeasure.	
Low DNA concentration in samples	Concentrate the DNA sample if possible.	
High background fluorescence	Contaminated buffer or water	Use fresh, nuclease-free water and buffer.
Dye working solution exposed to light	Prepare fresh working solution and protect it from light.	
Non-linear standard curve	Pipetting errors	Use calibrated pipettes and ensure accurate pipetting.
Incorrect standard concentrations	Prepare a fresh set of DNA standards.	
Sample fluorescence exceeds the linear range	Dilute the sample and re- measure.	-

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